molecular formula C13H18N2O2 B403684 N'-(4-butoxybenzylidene)acetohydrazide

N'-(4-butoxybenzylidene)acetohydrazide

Cat. No.: B403684
M. Wt: 234.29g/mol
InChI Key: XCGSBPHPXBCUTL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Butoxybenzylidene)acetohydrazide is a synthetic Schiff base belonging to a class of organic compounds known for a wide spectrum of biological activities and research applications. This compound features the characteristic -NHN=CH- hydrazone functional group and is of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its potential as a multi-target bioactive agent. Structural analogs, specifically N'-benzylideneacetohydrazide derivatives, have demonstrated potent antitumor activity by inducing apoptosis and cell cycle arrest in various human cancer cell lines, such as colon, prostate, and lung carcinomas . The mechanism of action for related compounds involves the activation of executioner caspases, key enzymes in the apoptotic pathway, leading to programmed cancer cell death . Furthermore, closely related hydrazone compounds exhibit notable antidiabetic potential by acting as inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which can help manage post-prandial blood glucose levels . Similar Schiff bases have also been investigated for their antiglycation properties , potentially inhibiting the formation of Advanced Glycation End-products (AGEs) that contribute to diabetic complications . The synthesis typically involves an acid-catalyzed condensation reaction between a substituted benzaldehyde and acetohydrazide . Researchers utilize this compound as a versatile building block or a lead structure for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-17-13-7-5-12(6-8-13)10-14-15-11(2)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b14-10+

InChI Key

XCGSBPHPXBCUTL-GXDHUFHOSA-N

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Activity

Hydrazones with electron-withdrawing or bulky substituents on the benzylidene ring often exhibit enhanced anti-inflammatory effects. Key comparisons include:

Compound Name Substituent Biological Activity (Model) Efficacy (%) Reference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) 4-Cl Carrageenan-induced rat paw edema 45% edema reduction (vs. diclofenac: 35–74%)
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) 4-Cl TNF-α suppression (in vivo) 55.8% TNF-α reduction
N'-(4-Dimethylaminobenzylidene)-2-...acetohydrazide (DMFM) 4-N(CH₃)₂ Anti-inflammatory, antioxidant Comparable to sulindac

Key Findings :

  • The 4-chloro substitution (as in 9d and 4f) improves anti-inflammatory activity, likely due to enhanced electron-withdrawing effects stabilizing the hydrazone bond .
  • Lipophilic groups (e.g., butoxy) may improve pharmacokinetics but require balancing with solubility for optimal efficacy.
Anticancer Activity

Benzothiazole-containing acylhydrazones demonstrate notable anticancer properties:

Compound Name Substituent Cell Line Tested IC₅₀ (μM) Reference
2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide (4d) 4-F, 4-Cl C6 (glioma), A549 (lung) 12–18 μM (selectivity >3x vs. healthy cells)

Key Findings :

  • Electron-deficient aromatic rings (e.g., 4-fluoro, 4-chloro) enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .
  • The acetohydrazide scaffold’s flexibility allows for diverse substitutions, enabling selective targeting of cancer cells.
Central Nervous System (CNS) Activity

Hydrazones with heterocyclic moieties exhibit CNS-modulating effects:

Compound Name Substituent Activity Efficacy Reference
N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazide (4l) 4-Br Antidepressant (tail suspension test) Significant reduction in immobility time
N′-(2-Hydroxy-3-trifluoromethoxybenzylidene)-4-nitrobenzohydrazide 2-OH, 3-CF₃O Xanthine oxidase inhibition IC₅₀ = 2.1 μM (vs. allopurinol: 5.3 μM)

Key Findings :

  • Bulky substituents (e.g., trifluoromethoxy) improve binding to CNS targets like xanthine oxidase .
  • Bromine at the 4-position (4l) enhances antidepressant activity, possibly via serotonin reuptake modulation .
SAR Trends
  • Electron-Withdrawing Groups (EWGs): 4-Cl, 4-NO₂, and 4-CF₃ substituents enhance anti-inflammatory and enzyme-inhibitory activities by stabilizing the hydrazone bond and improving target binding .
  • Lipophilic Substituents : 4-Butoxy or 4-methylbenzyloxy groups improve bioavailability but may reduce aqueous solubility .
  • Heterocyclic Integration : Incorporation of benzothiazole or triazole rings diversifies biological activity, enabling anticancer or antimicrobial effects .

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